molecular formula C12H16O3 B1630343 4-(Diethoxymethyl)benzaldehyde CAS No. 81172-89-6

4-(Diethoxymethyl)benzaldehyde

Cat. No.: B1630343
CAS No.: 81172-89-6
M. Wt: 208.25 g/mol
InChI Key: HTMXMFARWHNJDW-UHFFFAOYSA-N
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Description

Significance of 4-(Diethoxymethyl)benzaldehyde as a Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from its nature as a bifunctional aromatic building block. guidechem.comcarlroth.com It provides a platform for chemists to introduce a benzaldehyde (B42025) moiety with one of its two aldehyde functionalities chemically masked. This allows for sequential and controlled reactions, which is a cornerstone of modern synthetic strategy.

The compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.com Its structure allows for the modification of molecular properties by introducing the diethoxymethyl group onto various scaffolds. guidechem.com A documented application includes its use in the synthesis of 4-(diethoxymethyl)benzyl alcohol, demonstrating a selective reduction of the aldehyde group while the acetal (B89532) remains intact. sigmaaldrich.comsigmaaldrich.com This selectivity is paramount in multi-step syntheses where different functional groups need to be manipulated independently. Furthermore, research has shown its utility as a novel initiator; for instance, its alkoxide derivative has been used for the ring-opening polymerization of ethylene (B1197577) oxide to create heterotelechelic poly(ethylene glycol) derivatives. sigmaaldrich.comsigmaaldrich.com

Role of the Aldehyde and Acetal Functional Groups in Synthetic Utility

The synthetic versatility of this compound is a direct consequence of the distinct reactivity of its two key functional groups: the free aldehyde and the diethyl acetal.

The aldehyde group is a weak electrophile, making it susceptible to attack by strong nucleophiles. youtube.com This allows it to participate in a wide range of characteristic carbonyl reactions, such as reductions, Grignard reactions, and Wittig reactions, to form alcohols, new carbon-carbon bonds, or alkenes, respectively.

Conversely, the acetal group is a protected form of a second aldehyde. Acetals are prized as protecting groups because they are stable and unreactive under neutral to strongly basic or nucleophilic conditions. chemistrysteps.comlibretexts.orgstudy.com This inertness prevents the protected carbonyl from reacting with reagents like Grignard reagents or hydride reducing agents (e.g., LiAlH4), which would readily attack a free aldehyde. chemistrysteps.comlibretexts.org The protection is reversible; the acetal can be easily hydrolyzed back to the original aldehyde under acidic conditions, typically in the presence of water. youtube.comyoutube.com

This differential reactivity allows for a synthetic strategy where the free aldehyde is modified first under basic or nucleophilic conditions. Subsequently, the acetal can be deprotected using acid to reveal the second aldehyde, which can then undergo further transformations. This protection-deprotection sequence enables the selective synthesis of disubstituted benzene (B151609) derivatives that would otherwise be difficult to prepare. youtube.comlibretexts.org

Reactivity of Functional Groups
Functional GroupReactivity under Basic/Nucleophilic ConditionsReactivity under Acidic Conditions
Aldehyde (-CHO)Reactive (undergoes addition, reduction, etc.)Reactive
Acetal [-CH(OEt)2]Stable/Unreactive (Protecting Group) chemistrysteps.comstudy.comUnstable (hydrolyzes to form aldehyde) youtube.com

Historical Context and Evolution of its Applications in Chemical Synthesis

While the specific date of the first synthesis of this compound is not prominently documented in readily available literature, its conceptual origin is tied to the development of protecting group chemistry in the 20th century. The compound is a mono-protected derivative of terephthalaldehyde (B141574). nih.gov The synthesis of aromatic aldehydes, in general, has a long history, with classic methods like the Gattermann-Koch reaction being established for producing compounds like p-tolualdehyde from toluene. orgsyn.org The preparation of acetals as a method for protecting aldehydes and ketones also became a fundamental tool in the synthetic chemist's arsenal.

The evolution of this compound's application mirrors the increasing complexity of organic synthesis. Initially, such bifunctional molecules were valuable for creating simple, selectively substituted aromatic compounds. As synthetic targets became more ambitious, the need for reliable and versatile building blocks grew. The use of this compound as an initiator in the synthesis of specialized polymers, as reported in the early 2000s, highlights its adoption in materials science. sigmaaldrich.com Its continued availability from chemical suppliers for research purposes indicates its established role as a useful intermediate for constructing complex organic molecules in diverse fields of chemical research. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXMFARWHNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344331
Record name 4-(Diethoxymethyl)benzaldehyde
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81172-89-6
Record name 4-(Diethoxymethyl)benzaldehyde
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Record name 4-(Diethoxymethyl)benzaldehyde
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Synthetic Methodologies for 4 Diethoxymethyl Benzaldehyde

Classic Synthetic Routes to 4-(Diethoxymethyl)benzaldehyde

The most established method for synthesizing this compound is the selective monoacetalization of terephthalaldehyde (B141574). This process involves protecting one of the two aldehyde functional groups as a diethyl acetal (B89532), leaving the other available for subsequent reactions.

Optimizing the selective monoacetalization of terephthalaldehyde is critical to maximizing the yield of the desired product while minimizing the formation of the bis(diethyl acetal) byproduct. Key parameters that are manipulated include stoichiometry, temperature, and reaction time.

Typically, the reaction is performed using a controlled molar ratio of terephthalaldehyde to ethanol (B145695). Using a slight excess of the aldehyde relative to the alcohol can favor mono-substitution. The reaction temperature is often maintained at the reflux temperature of the solvent to ensure a reasonable reaction rate. Water removal, often accomplished by a Dean-Stark apparatus, is crucial to drive the equilibrium toward the product side.

Table 1: Representative Reaction Parameters for Acetalization

Parameter Typical Value/Condition Purpose
Reactant Ratio ~1:2.2 (Terephthalaldehyde:Ethanol) Control selectivity for monoacetal
Catalyst Load 0.5 - 5 mol% To facilitate the reaction effectively
Temperature Reflux (approx. 78°C for ethanol) To increase reaction rate
Reaction Time 2 - 12 hours To allow for sufficient conversion

A variety of acid catalysts can be employed for the acetalization reaction. While strong mineral acids like HCl or H₂SO₄ are effective, they can sometimes lead to side reactions or be difficult to handle. Ammonium (B1175870) chloride (NH₄Cl) serves as a milder, yet effective, acidic catalyst. When dissolved in ethanol, it establishes an equilibrium that provides a source of protons to catalyze the reaction without being overly aggressive. The use of ammonium salts is considered a greener alternative to traditional strong acids. Other catalysts such as p-toluenesulfonic acid are also commonly used.

In this synthesis, ethanol serves a dual role as both a reactant and the solvent. Using ethanol as the solvent ensures a high concentration of the reacting alcohol, which helps to drive the reaction forward. The polarity of ethanol is suitable for dissolving the starting terephthalaldehyde and the ammonium chloride catalyst. The choice of solvent is critical; for instance, using greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in combination with ammonium salt catalysts has been explored to reduce environmental impact.

Acetalization of Terephthalaldehyde

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for acetalization reactions. The primary goals are to replace hazardous reagents, reduce waste, and improve energy efficiency.

Key advancements include:

Use of Solid Acid Catalysts: Replacing homogeneous catalysts like mineral acids or even ammonium chloride with solid, reusable catalysts such as zeolites, clays, or silica-supported ammonium salts. These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.

Greener Solvents: Moving away from traditional volatile organic compounds towards more environmentally benign solvents. Supercritical fluids like CO₂ or bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) are promising alternatives.

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, for example, by grinding the reactants together, which significantly reduces waste.

These green approaches aim to maintain high yields and selectivity while minimizing the environmental footprint of the synthesis.

Purification and Characterization Techniques in Synthesis

Following the synthesis, a multi-step process is required to isolate and purify this compound and to verify its chemical identity and purity.

Purification: The crude reaction mixture typically contains the desired monoacetal, unreacted terephthalaldehyde, the bis(diethyl acetal) byproduct, and the catalyst.

Neutralization: The acidic catalyst is first neutralized with a weak base, such as a sodium bicarbonate solution.

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.

Drying: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water.

Distillation: The final and most crucial purification step is fractional distillation under reduced pressure (vacuum distillation). This separates the this compound from lower-boiling solvents and higher-boiling byproducts based on their different boiling points.

Characterization: Once purified, the identity and purity of the compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic and Physical Characterization Data

Technique Measurement Expected Result for this compound
Physical Appearance Visual Inspection Clear, colorless to light yellow liquid.
Boiling Point Distillation 89-93 °C at 7 mmHg.
Density Densitometry ~1.047 g/mL at 25 °C.
Refractive Index Refractometry n20/D ~1.506.
¹H NMR Chemical Shift (ppm) Signals corresponding to aldehyde proton (~9.9 ppm), aromatic protons (7.5-7.9 ppm), acetal proton (~5.5 ppm), and ethoxy group protons (quartet at ~3.6 ppm, triplet at ~1.2 ppm).
¹³C NMR Chemical Shift (ppm) Signals for aldehyde carbonyl (~192 ppm), aromatic carbons (128-140 ppm), acetal carbon (~101 ppm), and ethoxy carbons (~61, 15 ppm).
Infrared (IR) Wavenumber (cm⁻¹) Characteristic peaks for C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretch of the aldehyde (~2730, 2830 cm⁻¹), and C-O stretches of the acetal (~1050-1150 cm⁻¹).

| Mass Spectrometry | m/z Ratio | Molecular ion peak corresponding to the molecular weight (208.25 g/mol ). |

Reactivity and Reaction Mechanisms of 4 Diethoxymethyl Benzaldehyde

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde group in 4-(diethoxymethyl)benzaldehyde is susceptible to nucleophilic attack, enabling a variety of chemical transformations. Key reactions include reductive amination and olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, which are fundamental for forming new carbon-nitrogen and carbon-carbon double bonds, respectively.

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the initial reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. ias.ac.in This one-pot reaction is an efficient way to create C-N bonds, avoiding issues like over-alkylation that can occur in direct alkylation of amines. ias.ac.in

The reductive amination of aldehydes is compatible with a broad range of amines. organicreactions.org Both primary and secondary amines, including aliphatic and aromatic variants, can be successfully employed. researchgate.netsigmaaldrich.com The nucleophilicity of the amine plays a role, with electron-rich amines generally reacting more readily. sigmaaldrich.com However, even less nucleophilic amines can be used, sometimes with the aid of catalysts or additives to facilitate the initial imine formation. organicreactions.orgcommonorganicchemistry.com The reaction tolerates a wide array of functional groups on both the amine and aldehyde partners. sigmaaldrich.com

Table 1: Examples of Amine Substrates in Reductive Amination

Amine Type Example
Primary Aliphatic n-Butylamine
Primary Aromatic Aniline (B41778)
Secondary Aliphatic Diisopropylamine

Several boron-based reducing agents are commonly used for reductive amination, with sodium borohydride (B1222165) (NaBH₄) being a prominent example due to its affordability and safety. ias.ac.inmasterorganicchemistry.com Other specialized reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.commasterorganicchemistry.com These reagents exhibit different reactivities and selectivities. NaBH₄ can reduce both the starting aldehyde and the intermediate imine. commonorganicchemistry.com Therefore, the reaction is often carried out in a stepwise manner in the same pot: the imine is allowed to form first, and then the borohydride is added. commonorganicchemistry.com In contrast, NaBH₃CN and NaBH(OAc)₃ are milder reducing agents that selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, allowing for a direct one-pot procedure where all reactants can be mixed from the start. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Characteristics
Sodium Borohydride NaBH₄ Strong, reduces aldehydes and imines. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Milder, selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com

The reaction between this compound and a primary or secondary amine, followed by reduction, yields the corresponding secondary or tertiary amine derivative. For instance, reaction with aniline would produce N-(4-(diethoxymethyl)benzyl)aniline. The acetal (B89532) group typically remains intact throughout this process, allowing for subsequent deprotection to reveal a second aldehyde group if desired for further synthetic steps. The efficiency of the reaction leads to good to excellent yields of the desired amine products. ias.ac.inresearchgate.net

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes (olefins). wikipedia.orglumenlearning.com These reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity. libretexts.org

In the context of this compound, the aldehyde group reacts with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (an HWE reagent) to form a vinylated, or styrenyl, derivative. organic-chemistry.orgorganic-chemistry.org For example, the reaction with a benzyl-type phosphonium (B103445) ylide can lead to the formation of stilbene (B7821643) derivatives. fu-berlin.denih.gov The reaction proceeds through a key intermediate, an oxaphosphetane, which then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com

The Horner-Wadsworth-Emmons reaction, which uses phosphonate esters, is often preferred as the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. This reaction typically shows high selectivity for the formation of the (E)-alkene (trans isomer). organic-chemistry.orgwikipedia.org The reaction of this compound with an appropriate phosphonate reagent can thus be used to synthesize (E)-stilbene derivatives, such as 4-(diethoxymethyl)-trans-stilbene. tcichemicals.com

Table 3: Reagents for Olefination Reactions

Reaction Key Reagent Product Type Stereoselectivity
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CHR) Alkene Depends on ylide stability wikipedia.org

Wittig and Wittig-Horner Reactions

Stereochemical Considerations in Olefination

The conversion of the aldehyde functional group in this compound to an alkene, a reaction known as olefination, can be accomplished through various methods, with the stereochemical outcome (the E/Z geometry of the resulting double bond) being a critical consideration. The specific stereoisomer formed is highly dependent on the reagents and reaction conditions employed.

Wittig Reaction: The stereoselectivity of the Wittig reaction is largely determined by the stability of the phosphonium ylide (Wittig reagent) used. nih.gov

Unstabilized Ylides: When this compound reacts with an unstabilized ylide (e.g., where the group attached to the ylidic carbon is a simple alkyl group), the reaction generally favors the formation of the (Z)-alkene. nih.govresearchgate.net This preference is attributed to a kinetically controlled pathway where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a puckered, early transition state that minimizes steric interactions, leading to the cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene. scribd.com

Stabilized Ylides: Conversely, reaction with a stabilized ylide (one bearing an electron-withdrawing group like an ester or ketone) predominantly yields the (E)-alkene. nih.gov In this case, the initial addition is often reversible, allowing for equilibration to the more thermodynamically stable trans-substituted oxaphosphetane intermediate, which subsequently collapses to form the more stable (E)-alkene. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction typically employs phosphonate carbanions, which are generally more nucleophilic than stabilized Wittig ylides. The HWE reaction almost exclusively produces the (E)-alkene with high stereoselectivity. rsc.orglibretexts.org The strong preference for the (E)-isomer is a result of thermodynamic control, where the intermediates can equilibrate to the more stable arrangement before the final elimination of the phosphate byproduct. rsc.org Steric factors in the transition state, which favor the anti-periplanar arrangement of the bulky groups, lead to the formation of the thermodynamically favored (E)-alkene. libretexts.org

Julia-Lythgoe Olefination: This multi-step method involves the reaction of a phenyl sulfone anion with the aldehyde, followed by functionalization and reductive elimination. The classical Julia-Lythgoe olefination is highly selective for the formation of (E)-alkenes. nih.govcollegedunia.com This high (E)-selectivity is attributed to the equilibration of radical intermediates formed during the final reductive elimination step, allowing for the formation of the more thermodynamically stable trans-alkene, regardless of the stereochemistry of the preceding β-acyloxysulfone intermediate. nih.govaskfilo.com Modified versions, such as the Julia-Kocienski olefination, also generally provide high (E)-selectivity through kinetically controlled diastereoselective addition pathways. collegedunia.comacs.org

Table 1: Stereochemical Outcome of Olefination Reactions

Reaction Name Reagent Type Predominant Product Isomer Rationale
Wittig Reaction Unstabilized Ylide (Z)-alkene Kinetic Control
Wittig Reaction Stabilized Ylide (E)-alkene Thermodynamic Control
Horner-Wadsworth-Emmons Phosphonate Carbanion (E)-alkene Thermodynamic Control
Julia-Lythgoe Olefination Phenyl Sulfone Anion (E)-alkene Thermodynamic Control (Intermediate Equilibration)

Aldol (B89426) Condensations

Aldol condensations are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. nih.gov

This compound, like benzaldehyde (B42025) itself, lacks α-hydrogens—protons on the carbon atom adjacent to the carbonyl group. libretexts.org Consequently, it cannot be deprotonated to form an enolate ion under basic conditions. This structural feature prevents it from undergoing self-condensation , a reaction where two identical aldehyde molecules react with each other. collegedunia.com

However, this compound readily participates in cross-condensation (or mixed condensation) reactions, where it acts exclusively as the electrophilic partner. organic-chemistry.orgrsc.org When reacted with an enolizable aldehyde or ketone (a carbonyl compound that does possess α-hydrogens) in the presence of a base or acid catalyst, a directed condensation occurs. organic-chemistry.org This type of reaction, specifically between an aromatic aldehyde and a ketone, is often referred to as a Claisen-Schmidt condensation . researchgate.netlibretexts.org The enolate generated from the ketone or other enolizable carbonyl partner attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl intermediate typically undergoes rapid dehydration, especially with heating, to yield a stable α,β-unsaturated carbonyl compound, driven by the formation of an extended conjugated system. libretexts.org

The course of the Claisen-Schmidt condensation involving this compound is heavily influenced by the choice of catalyst.

Base Catalysis: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used. doubtnut.com The base's role is to deprotonate the enolizable partner (the ketone or second aldehyde) to generate the nucleophilic enolate ion. nih.gov This enolate then attacks the this compound. The subsequent elimination of water to form the conjugated enone is also often promoted by the basic conditions, following an E1cB mechanism. nih.gov To prevent the self-condensation of the enolizable partner, a common strategy is to add the enolizable carbonyl compound slowly to a mixture of the aromatic aldehyde and the base. rsc.org

Acid Catalysis: The reaction can also be catalyzed by acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). doubtnut.com In this mechanism, the acid first protonates the carbonyl oxygen of this compound, which significantly increases its electrophilicity. Simultaneously, the acid catalyzes the tautomerization of the enolizable partner to its enol form. The enol, a weak nucleophile, then attacks the activated carbonyl carbon of the aromatic aldehyde. The dehydration of the resulting aldol addition product is readily achieved under acidic conditions. askfilo.com

In both catalytic pathways, the final product is the thermodynamically stable α,β-unsaturated ketone or aldehyde, as the dehydration step is generally irreversible.

Formation of Imines and Schiff Bases

This compound reacts with primary amines in a condensation reaction to form imines, which are also known as Schiff bases. tandfonline.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) and is a reversible process. rsc.orgdoubtnut.com Aromatic aldehydes are particularly well-suited for this transformation, often reacting readily. libretexts.org

The reaction mechanism proceeds via a two-stage addition-elimination process.

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral amino alcohol, commonly referred to as a carbinolamine . researchgate.netdoubtnut.com

Dehydration: The carbinolamine intermediate is typically unstable. doubtnut.com Under the reaction conditions, which are often facilitated by acid catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the imine. rsc.orgnih.gov

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(diethoxymethyl)benzoic acid. Aldehydes are more susceptible to oxidation than many other functional groups. collegedunia.com However, a key consideration for this specific molecule is the stability of the diethyl acetal protecting group under the chosen oxidation conditions. Acetals are stable under neutral and basic conditions but are sensitive to aqueous acid, which would hydrolyze it back to the aldehyde.

A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Potassium Permanganate (KMnO₄): A strong and common oxidizing agent that can effectively convert benzaldehydes to benzoic acids. chemguide.co.uk The reaction is typically performed in a neutral or slightly alkaline aqueous solution. Under these conditions, the acetal group is expected to remain intact. An acidic workup is required to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Potassium Dichromate (K₂Cr₂O₇): Another powerful oxidizing agent that, in the presence of strong acid (like H₂SO₄), will oxidize aldehydes to carboxylic acids. nih.govorganic-chemistry.org However, the strongly acidic conditions required for this reagent would likely cause the hydrolysis of the diethyl acetal group, making it an unsuitable choice for this specific transformation if the acetal needs to be preserved.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a mild oxidizing agent used in a qualitative test for aldehydes. It oxidizes aldehydes to the corresponding carboxylate anion while depositing a silver mirror. collegedunia.com The reaction occurs under alkaline conditions, which are compatible with the acetal group.

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can be an effective and environmentally friendly oxidant for aldehydes. nih.gov

Air/Oxygen: Benzaldehydes can undergo autoxidation upon exposure to air, slowly converting to benzoic acid. chemguide.co.uk While this is often a source of impurity in stored samples, catalyzed aerobic oxidation can be a deliberate synthetic strategy. rsc.org

Table 2: Suitability of Oxidizing Agents for this compound

Oxidizing Agent Typical Conditions Acetal Stability Suitability
KMnO₄ Neutral / Alkaline Stable High
K₂Cr₂O₇ / H₂SO₄ Acidic Unstable Low
Tollens' Reagent Alkaline Stable High (Lab Scale)
H₂O₂ Varies (often neutral) Generally Stable Moderate to High

The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the initial formation of a hydrate (B1144303) by the addition of water across the C=O double bond. This hydrate is then oxidized by the reagent to yield the carboxylic acid.

Cyanation Reactions to Nitriles

The conversion of the aldehyde group in this compound to a nitrile (cyano) group is a valuable transformation in organic synthesis. The most common and direct method for this conversion proceeds through a two-step, one-pot sequence involving the formation and subsequent dehydration of an aldoxime intermediate. nih.govcollegedunia.com

Formation of the Aldoxime: this compound is first reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). rsc.org This is a condensation reaction, mechanistically identical to imine formation, where the hydroxylamine reacts with the aldehyde to form an aldoxime (a compound with the structure R-CH=NOH). A mild base, such as sodium acetate, is often added to neutralize the HCl released from the hydroxylamine salt. nih.gov

Dehydration of the Aldoxime: The intermediate aldoxime is then dehydrated to yield the nitrile. This elimination of water can be achieved using a variety of dehydrating agents or conditions. Common reagents include:

Acetic anhydride (B1165640) collegedunia.com

Thionyl chloride (SOCl₂)

Phosphorus pentoxide (P₄O₁₀)

Strong acids like formic acid at elevated temperatures nih.gov

The reaction can be performed in a single pot by adding the dehydrating agent after the initial formation of the oxime. scribd.com For example, refluxing the aldehyde with hydroxylamine hydrochloride in a solvent like formic acid or N,N-dimethylformamide (DMF) can directly yield the nitrile. nih.govscribd.com The use of water as a co-solvent with formic acid has also been shown to be an effective "green" method for this transformation. nih.gov

Alternative, more direct methods exist, such as using iodine as a catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) and an ammonia (B1221849) source (ammonium acetate), which can convert aldehydes to nitriles under mild conditions. rsc.org This method proceeds through an aldimine intermediate which is then oxidized. rsc.org Another approach is the Schmidt reaction, using azides in the presence of a strong acid catalyst. nih.gov For this compound, the two-step method via the aldoxime is a reliable and widely applicable route.

Transformations of the Diethoxymethyl Acetal Group

The diethoxymethyl acetal group in this compound primarily serves as a protecting group for one of the aldehyde functionalities of terephthalaldehyde (B141574). Its reactivity is centered around its hydrolysis to regenerate the aldehyde.

The hydrolysis of the diethoxymethyl acetal is a fundamental reaction that regenerates the parent aldehyde, terephthalaldehyde. This process is typically carried out under acidic conditions. nih.govtotal-synthesis.com

The mechanism of acid-catalyzed hydrolysis of acetals is a well-established process. nih.govyoutube.com It involves the following key steps:

Protonation of an oxygen atom of the acetal by an acid catalyst, making the corresponding alcohol a better leaving group.

Cleavage of a carbon-oxygen bond to release one molecule of ethanol (B145695) and form a resonance-stabilized carboxonium ion. The stability of this intermediate is crucial for the reaction to proceed. nih.gov

Nucleophilic attack by water on the carboxonium ion.

Deprotonation to yield a hemiacetal and regenerate the acid catalyst.

Protonation of the remaining ethoxy group in the hemiacetal.

Elimination of the second molecule of ethanol to form a protonated aldehyde.

Deprotonation to give the final aldehyde product.

The rate-determining step is generally considered to be the formation of the carboxonium ion. nih.gov The kinetics of this reaction are typically first-order with respect to the hydronium ion concentration in aqueous solutions. beilstein-journals.orgscispace.com

Table of Conditions for Acid-Catalyzed Hydrolysis

Acid Catalyst Solvent Temperature Notes
Aqueous HCl Water/Dioxane Room Temperature Common and effective.
Aqueous H₂SO₄ Water/THF Room Temperature Another strong acid catalyst.
Trifluoroacetic acid (TFA) Dichloromethane Room Temperature Used in organic solvents.

In a molecule with multiple acid-sensitive functional groups, selective deprotection of the diethoxymethyl acetal can be crucial. The rate of acetal hydrolysis is influenced by electronic effects of the substituents on the aromatic ring. nih.gov Electron-donating groups on the phenyl ring can stabilize the intermediate carboxonium ion, thus accelerating the hydrolysis rate. nih.gov

Selective deprotection can be achieved by carefully controlling the reaction conditions, such as the strength of the acid, the temperature, and the reaction time. beilstein-journals.org For instance, using a milder acid or a buffered system can allow for the cleavage of a more labile acetal in the presence of a more stable one. beilstein-journals.org While this compound itself does not have other acid-sensitive groups for which selectivity would be a concern, in more complex derivatives, these strategies would be important.

Recent research has also explored deprotection under neutral or mildly basic conditions using specific catalysts, which could offer an alternative for sensitive substrates. core.ac.uknih.govrsc.org For example, cerium ammonium (B1175870) nitrate (B79036) at pH 8 has been reported for acetal deprotection. core.ac.uk

The diethoxymethyl acetal group is known for its stability under a range of reaction conditions, which makes it an effective protecting group. organic-chemistry.org

Basic and Nucleophilic Conditions: Acetals are generally stable in the presence of strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and hydrides (e.g., lithium aluminum hydride, sodium borohydride). organic-chemistry.orgtotal-synthesis.com This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the free aldehyde group, without affecting the acetal.

Oxidizing Conditions: As mentioned earlier, acetals are resistant to many oxidizing agents, particularly under neutral or basic conditions. organic-chemistry.orgchem-station.com This allows for the selective oxidation of the aldehyde group in this compound.

Reductive Conditions: Acetals are stable under conditions used for the reduction of aldehydes and ketones, such as catalytic hydrogenation or treatment with metal hydrides. chem-station.com

The primary lability of the diethoxymethyl acetal is towards acidic conditions. nih.gov Even mild acids can catalyze its hydrolysis. beilstein-journals.org

Summary of Acetal Stability

Reaction Condition Stability of Diethoxymethyl Acetal
Strong bases (e.g., NaOH, NaOEt) Stable
Nucleophiles (e.g., Grignard reagents) Stable
Hydride reducing agents (e.g., NaBH₄, LiAlH₄) Stable
Many oxidizing agents (non-acidic) Stable

Hydrolysis to Regenerate Aldehyde

Reactions Involving Both Functional Groups or Aromatic Ring

The presence of both an aldehyde and a protected aldehyde on the same aromatic ring allows for a variety of reactions that can involve one or both of these groups, as well as the aromatic ring itself.

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). hu.edu.jouci.edumasterorganicchemistry.comlibretexts.org The directing effects of the two substituents must be considered. The formyl group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org Conversely, the diethoxymethyl group [-CH(OEt)₂] is considered an activating, ortho, para-directing group because the oxygen atoms can donate electron density to the ring through resonance.

Given that the two groups are para to each other, any substitution will occur at one of the four equivalent positions on the ring. The activating ortho, para-directing effect of the diethoxymethyl group and the deactivating meta-directing effect of the aldehyde group will both direct incoming electrophiles to the positions ortho to the diethoxymethyl group (and meta to the aldehyde group). Therefore, electrophilic aromatic substitution on this compound is expected to occur at the positions ortho to the diethoxymethyl substituent.

Examples of such reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield 4-(diethoxymethyl)-3-nitrobenzaldehyde.

Halogenation: Reaction with bromine in the presence of a Lewis acid catalyst like FeBr₃ would be expected to produce 3-bromo-4-(diethoxymethyl)benzaldehyde.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on aromatic rings bearing strongly deactivating groups like an aldehyde. uci.edu Therefore, Friedel-Crafts reactions on this compound may be sluggish or fail.

Reactions can also involve both the aldehyde and the acetal group sequentially. For example, the aldehyde could be reduced to an alcohol, followed by hydrolysis of the acetal to unmask the second aldehyde. This would result in the formation of 4-(hydroxymethyl)benzaldehyde.

Grignard Reactions

Grignard reagents (R-Mg-X) are potent nucleophiles that readily react with electrophilic carbonyl carbons. mnstate.eduleah4sci.com The reactivity of this compound in Grignard reactions is centered on its unprotected aldehyde group.

The primary reaction of a Grignard reagent with this compound is the nucleophilic addition to the carbonyl carbon of the free aldehyde group. leah4sci.commasterorganicchemistry.com This reaction proceeds through a well-established mechanism to form a secondary alcohol upon acidic workup. byjus.com The diethyl acetal group is generally stable under the basic conditions of the Grignard reaction but can be susceptible to hydrolysis during the acidic workup, potentially leading to the formation of a diol.

The general mechanism is as follows:

Coordination: The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The carbanionic R-group of the Grignard reagent attacks the carbonyl carbon, breaking the π-bond of the C=O double bond and forming a new carbon-carbon bond. This results in the formation of a magnesium alkoxide intermediate. byjus.com

Protonation: Subsequent treatment with a weak acid (acidic workup) protonates the alkoxide to yield the final secondary alcohol product. mnstate.edu

Table 1: Products of Grignard Reaction with this compound

Grignard Reagent (R-MgX)Intermediate AlkoxideFinal Product (after acidic workup)
Methylmagnesium bromide (CH₃MgBr)4-(diethoxymethyl)phenyl(methyl)magnesium bromide1-(4-(diethoxymethyl)phenyl)ethanol
Phenylmagnesium bromide (C₆H₅MgBr)4-(diethoxymethyl)phenyl(phenyl)magnesium bromide(4-(diethoxymethyl)phenyl)(phenyl)methanol
Ethylmagnesium bromide (CH₃CH₂MgBr)4-(diethoxymethyl)phenyl(ethyl)magnesium bromide1-(4-(diethoxymethyl)phenyl)propan-1-ol

Note: The stability of the diethyl acetal during acidic workup depends on the reaction conditions. Prolonged exposure to strong acid could lead to deprotection and formation of the corresponding diol.

While this compound itself is not typically used to prepare Grignard reagents due to the presence of the reactive aldehyde group, a related derivative, 4-(diethoxymethyl)bromobenzene, could serve as a precursor. The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ether solvent. leah4sci.com The presence of the acetal group is generally compatible with the conditions of Grignard reagent formation.

The preparation would proceed as follows: 4-(diethoxymethyl)bromobenzene + Mg → 4-(diethoxymethyl)phenylmagnesium bromide

This organometallic intermediate could then be used in subsequent reactions as a nucleophile.

Petasis Borono-Mannich Reactions

The Petasis Borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.org this compound can serve as the aldehyde component in this reaction. The reaction is prized for its operational simplicity and the ability to generate molecular complexity in a single step. mdpi.com

The proposed mechanism involves the following key steps:

Condensation: The amine and this compound condense to form a hemiaminal, which is in equilibrium with an iminium ion.

Boronate Formation: The boronic acid reacts with the hemiaminal intermediate to form a reactive tetracoordinate boronate species.

Nucleophilic Transfer: The organic group from the boron atom is transferred to the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. organic-chemistry.org

The diethyl acetal group is expected to be stable under the typically mild and often neutral or slightly acidic conditions of the Petasis reaction.

Table 2: Potential Products of the Petasis Reaction with this compound

AmineBoronic AcidProduct
PiperidinePhenylboronic acid1-((4-(diethoxymethyl)phenyl)(phenyl)methyl)piperidine
AnilineVinylboronic acidN-((4-(diethoxymethyl)phenyl)allyl)aniline
Glycine methyl ester4-Methoxyphenylboronic acidMethyl 2-((4-(diethoxymethyl)phenyl)(4-methoxyphenyl)methylamino)acetate

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. chemrxiv.org These reactions are highly efficient in building complex molecules. Besides the Petasis reaction, this compound is a suitable substrate for other MCRs, such as the Passerini and Ugi reactions, due to its aldehyde functionality.

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgresearchgate.net

The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. nih.govrsc.org

In both reactions, the aldehyde group of this compound is the electrophilic component that initiates the cascade of reactions. The acetal moiety is anticipated to remain intact under the standard, often neutral or mildly acidic, conditions employed for these transformations.

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of interconverting molecules. rsc.orgnih.gov The composition of these dynamic combinatorial libraries (DCLs) can adapt in response to external stimuli, allowing for the identification of the best-fitting molecule for a given target. Aldehydes are common building blocks in DCC, participating in reversible reactions such as imine and hydrazone formation. nih.gov

This compound can be incorporated into DCLs in two main ways:

Direct Participation: The free aldehyde group can react reversibly with amines or hydrazines to form a library of imines or hydrazones, respectively. rsc.org

Protected Monomer: The acetal group can serve as a protected aldehyde. nih.gov In a sequential process, the free aldehyde could be used in a first set of dynamic reactions. Subsequently, deprotection of the acetal under acidic conditions would reveal a new aldehyde group, allowing for a second stage of dynamic covalent reactions, leading to more complex and hierarchical systems. rsc.org This approach enables the construction of intricate molecular architectures. rsc.org

Applications of 4 Diethoxymethyl Benzaldehyde in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates and Drug Candidates

The masked aldehyde functionality of 4-(Diethoxymethyl)benzaldehyde makes it a valuable starting material for building the core structures of various drug candidates.

This compound is a documented starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. Its utility lies in its ability to introduce a key structural motif required for the final compound. A patented synthesis route utilizes this compound in a reductive amination reaction with dimethylamine (B145610) in methanol, followed by reduction with sodium borohydride (B1222165), to produce an important intermediate. googleapis.com This initial step is critical for constructing the final, complex heterocyclic structure of the inhibitor. googleapis.com

While specific synthetic routes for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors using this compound were not identified in a review of the literature, its application in the synthesis of PARP inhibitors is well-documented. googleapis.com

In the synthesis of specific PARP inhibitors, this compound undergoes a reaction with dimethylamine to form a Schiff base intermediate. This is subsequently reduced in situ with sodium borohydride. The resulting product, 4-((dimethylamino)methyl)benzaldehyde diethyl acetal (B89532), is a key building block for the elaboration of the final inhibitor. googleapis.com

Table 1: Synthesis of PARP Inhibitor Intermediate

Starting Material Reagents Intermediate Product Application Source

A comprehensive literature search did not yield specific examples of this compound being utilized in the synthesis of anti-giardial agents.

The synthesis of novel G protein-coupled receptor (GPCR) inhibitors, specifically CXCR4 inhibitors, has been accomplished using this compound as a key reactant. In the multi-step synthesis of the noncyclam tetraamine (B13775644) derivative IQS-01.01RS, this compound is reacted with 3-[(2S)-2-methylpiperidin-1-yl]propan-1-amine via reductive amination in the presence of sodium borohydride. Subsequent acid-catalyzed hydrolysis of the diethyl acetal protecting group unmasks the aldehyde, yielding 4-[({3-[(2S)-2-methylpiperidin-1-yl]propyl}amino)methyl]benzaldehyde, a critical intermediate that is carried forward to the final product.

Polymer Chemistry and Material Science Applications

In material science, the compound is primarily used to create polymers with precisely placed functional groups, which are valuable in biomedical applications like drug delivery.

This compound is instrumental in the synthesis of heterotelechelic poly(ethylene glycol) (PEG) derivatives, which are polymers with different functional groups at each end. The process begins by converting this compound into its corresponding alcohol, 4-(diethoxymethyl)benzyl alcohol. This alcohol is then deprotonated to form potassium 4-(diethoxymethyl)benzyl alkoxide (PDA), which serves as a novel initiator for the ring-opening polymerization of ethylene (B1197577) oxide (EO). elsevierpure.comnih.gov

This initiation results in a PEG chain with the protected benzaldehyde (B42025) group at the alpha (α) end and a reactive alkoxide at the omega (ω) end. The ω-end can then be converted into various other functional groups, such as a pyridyl disulfide group. The acetal at the α-end remains stable throughout these transformations and can be deprotected under mild acidic conditions (e.g., aqueous HCl at pH 5.0) to reveal the terminal benzaldehyde group when desired. elsevierpure.comnih.gov The resulting α-benzaldehyde-ω-functionalized PEG is a valuable tool for bioconjugation, as the aldehyde can form pH-sensitive imine linkages with molecules containing primary amino groups. nih.gov

Table 2: Research Findings on Heterotelechelic PEG Synthesis

Initiator Monomer Resulting Polymer Structure Key Features Source
Potassium 4-(diethoxymethyl)benzyl alkoxide (PDA) Ethylene Oxide (EO) α-(Diethoxymethyl)benzyl-ω-hydroxyl-PEG Protected aldehyde at α-end; allows for further functionalization at ω-end. elsevierpure.comnih.gov

Miktoarm Star-Branched Polymers

Miktoarm star-branched polymers are complex macromolecules consisting of chemically distinct polymer arms emanating from a central core. The synthesis of these polymers often involves "core-first" or "arm-first" strategies, where a multifunctional core is used to initiate the polymerization of different monomers, or pre-synthesized polymer arms are attached to a central linking unit.

While a versatile building block, specific examples of this compound being employed as the central core or as a functional component in the arms of miktoarm star polymers are not prominently featured in the surveyed scientific literature. However, its bifunctional nature suggests potential utility in such synthetic strategies. For instance, the aldehyde group could be modified to act as an initiation site for one type of polymerization, while the protected aldehyde could be deprotected and used for a different chemical ligation to attach another polymer arm.

Self-Healing Hydrogels and Dynamic Networks

A significant application of benzaldehyde derivatives, including this compound, is in the development of self-healing hydrogels and dynamic networks. These materials possess the ability to repair themselves after damage, a property conferred by reversible chemical bonds.

The aldehyde group of benzaldehyde and its derivatives can react with amine or hydrazide functionalities to form dynamic covalent bonds, such as Schiff bases (imines) or hydrazones, respectively. These bonds can break and reform under specific conditions, allowing the hydrogel network to reorganize and heal.

For example, hydrogels can be formed by cross-linking chitosan (B1678972), a biopolymer rich in amine groups, with benzaldehyde-functionalized polymers. The resulting imine linkages are dynamic, contributing to the hydrogel's self-healing and shear-thinning properties. Similarly, benzaldehyde-terminated polyethylene (B3416737) glycol (PEG) has been cross-linked with carboxymethyl chitosan to create robust self-healing hydrogels. The dynamic equilibrium of the Schiff base linkages allows for the reversible breaking and forming of crosslinks, which is the basis for the material's ability to self-repair.

The general scheme for the formation of a self-healing hydrogel using a benzaldehyde-functionalized polymer and a polymer with amine groups is depicted below:

Table 1: Research Findings on Benzaldehyde Derivatives in Self-Healing Hydrogels

Polymer System Cross-linking Chemistry Key Findings
Benzaldehyde-functionalized pullulan (PULL-CHO) and chitosan-g-PEG (CS-g-PEG) Schiff base (imine) formation Resulted in a self-healing hydrogel with potential applications in cancer therapy.
Benzaldehyde-terminated telechelic four-armed polyethylene glycol (PEG-BA) and carboxymethyl chitosan (CMC) Schiff base (imine) formation Formed dynamic hydrogels with strong mechanical performance and excellent self-healing capabilities, showing promise as hemostatic materials.
Quaternized chitosan (QCS) and benzaldehyde-terminated Pluronic® F127 (PF127) Schiff base (imine) formation Created a hydrogel with outstanding mechanical properties, biocompatibility, and increased adhesiveness.

Synthesis of Advanced Organic Scaffolds and Ligands

This compound serves as a key starting material in the synthesis of sophisticated organic molecules with applications in materials science and coordination chemistry.

Terpyridine Derivatives and Isomers

Terpyridines are a class of heterocyclic ligands that form stable complexes with a wide range of metal ions. These metal complexes have found applications in areas such as catalysis, light-emitting devices, and supramolecular chemistry. The functionalization of the terpyridine scaffold allows for the fine-tuning of its electronic and steric properties.

A facile and environmentally friendly one-pot synthesis of terpyridinebenzaldehyde isomers has been developed using (diethoxymethyl)benzaldehyde as a starting material. This method involves the reaction of (diethoxymethyl)benzaldehyde with an appropriate acetylpyridine in the presence of a base and an ammonia (B1221849) source. The use of the diethoxymethyl-protected benzaldehyde allows for the direct formation of the terpyridine structure with a preserved aldehyde functionality, which can be used for further modifications.

The synthesis of 4'-([2,2':6',2''-terpyridin]-4'-yl)benzaldehyde from this compound and 2-acetylpyridine (B122185) is a notable example. This reaction is typically carried out under mild conditions, offering advantages in terms of simplicity, reaction time, and product yield.

Table 2: One-Pot Synthesis of Terpyridinebenzaldehyde Isomers

Reactants Product Solvents Key Advantages of the Method

Porphyrin-Triarylamine Conjugates

Porphyrin-triarylamine conjugates are a class of donor-acceptor molecules that have been investigated for their applications in organic electronics, particularly in dye-sensitized solar cells and as nonlinear optical materials. The triarylamine unit acts as an electron donor, while the porphyrin core functions as an electron acceptor and a photosensitizer.

The synthesis of these conjugates often involves linking a triarylamine-containing aldehyde with pyrrole (B145914) to form the porphyrin ring. A key intermediate in this process can be synthesized using a derivative of this compound. Specifically, diethyl 4-(diethoxymethyl)benzylphosphonate is used in a Wittig-Horner reaction with a 4-diarylaminobenzaldehyde. This reaction creates a stilbene-like bridge between the triarylamine and the benzaldehyde moiety. The resulting aldehyde is then reacted with pyrrole in an acid-catalyzed condensation to form the final porphyrin-triarylamine conjugate.

The Wittig-Horner reaction provides a versatile method for creating the conjugated linker between the donor and acceptor components, and the use of the diethoxymethyl-protected benzaldehyde derivative ensures that the aldehyde functionality is preserved for the subsequent porphyrin synthesis.

Table 3: Synthesis of Porphyrin-Triarylamine Conjugates

Key Reaction Reactants Intermediate Product Final Product
Wittig-Horner Reaction 4-Diarylaminobenzaldehyde, Diethyl 4-(diethoxymethyl)benzylphosphonate 4-[4-(N,N-diaryl)styryl]benzaldehyde Porphyrin-triarylamine conjugate

Crown Ethers and Supramolecular Hosts

This compound serves as a versatile precursor in organic synthesis, although its direct application in the synthesis of crown ethers and specific supramolecular hosts is not extensively documented in publicly available scientific literature. The structure of this compound, featuring a protected aldehyde group (diethyl acetal) and a free aldehyde group on a benzene (B151609) ring, presents possibilities for controlled, stepwise reactions.

The diethyl acetal acts as a protecting group for one of the aldehyde functionalities of terephthalaldehyde (B141574). This protection allows for selective reaction at the unprotected aldehyde site. Following initial transformations, the acetal can be deprotected under acidic conditions to reveal the second aldehyde group for subsequent reactions. This strategy is fundamental in the construction of complex, non-symmetrical molecules.

While direct examples of crown ethers synthesized from this compound are not readily found, the general synthetic routes for benzocrown ethers often involve the reaction of a catechol derivative with a dihaloalkane. nih.gov In principle, a derivative of this compound containing a catechol moiety could be utilized in such a macrocyclization reaction.

One documented application of this compound is in the synthesis of 4-(diethoxymethyl)benzyl alcohol. It has also been utilized as an initiator in the ring-opening polymerization of ethylene oxide to produce heterotelechelic poly(ethylene glycol) derivatives. These polymers possess an α-benzaldehyde group (derived from the deprotection of the diethyl acetal) and an ω-pyridyl disulfide group, demonstrating the utility of the protected aldehyde in creating functionalized macromolecules.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
AppearanceLiquid
Density1.047 g/mL at 25 °C
Refractive Indexn20/D 1.506

Development of Chemical Probes and Sensors

The application of this compound in the development of chemical probes and sensors is not a widely reported area of research. Chemical probes are small molecules used to study biological systems, while chemical sensors are devices that detect and respond to chemical stimuli. researchgate.netresearchgate.net The development of such tools often relies on molecules with specific reactive or reporter groups.

Fluorescent probes, for instance, are designed to exhibit a change in their fluorescence properties upon interaction with a target analyte. researchgate.netnih.gov Often, this involves a chemical reaction between the probe and the analyte. The aldehyde functionality is known to react with certain nucleophiles, such as amines and thiols, and this reactivity can be exploited in the design of chemical sensors. frontiersin.org

While there is extensive research on fluorescent probes for the detection of various aldehydes, the use of this compound as the core structure for a probe to detect other analytes is not well-documented. researchgate.netnih.gov The presence of the aldehyde group suggests potential for its use as a reactive site in a probe's design. The protected aldehyde (the diethyl acetal) could be deprotected under specific conditions to unmask a reactive site, potentially allowing for a "turn-on" sensing mechanism.

Electrochemical sensors represent another class of detection devices. researchgate.netnih.gov These sensors typically rely on a change in an electrical signal (such as current or potential) upon interaction with an analyte. The development of electrochemical sensors for aldehydes has been reported, but specific examples utilizing this compound as a key component are not prevalent in the scientific literature. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Novel Catalytic Systems for 4-(Diethoxymethyl)benzaldehyde Reactions

Recent research has focused on developing and utilizing novel catalytic systems to mediate reactions involving this compound, aiming for greater efficiency and sustainability. One area of development is in the preparation of heterogeneous catalysts. For instance, this compound has been used as a reagent in the functionalization of chitosan (B1678972) to create a support for copper oxide (CuO) catalysts. mdpi.com This process involves reacting chitosan with this compound, followed by reduction and subsequent treatments to create a chitosan-supported pyrrole-2-carbohydrazide ligand, which then coordinates with CuO. mdpi.com This resulting heterogeneous catalyst has been successfully applied in Ullmann-type C-N heterocoupling reactions of aniline (B41778) with various aryl halides. mdpi.com

Another approach involves the use of copper-based catalysts for cycloaddition reactions. A stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been shown to be effective for the "click" chemistry synthesis of 1,2,3-triazoles. muni.cz This system demonstrates the potential for developing robust, recyclable catalysts for reactions that could utilize derivatives of this compound. Furthermore, research into microwave-assisted synthesis has highlighted the use of triphenylphosphine (B44618) and solid supports like potassium carbonate-loaded macroporous resin to enhance reaction rates, achieving high yields in significantly reduced times.

The table below summarizes selected catalytic systems and their applications in reactions relevant to this compound and its derivatives.

Catalyst SystemReaction TypeApplication ExampleReference
Chitosan-supported CuOUllmann C-N HeterocouplingCoupling of aniline with aryl halides mdpi.com
Cu(I) on Polyacrylate ResinAzide-Alkyne CycloadditionSynthesis of 1,4-disubstituted 1,2,3-triazoles muni.cz
Triphenylphosphine / K₂CO₃ ResinMicrowave-Assisted SynthesisGeneral acceleration of organic transformations
Palladium Acetate (Pd(OAc)₂)Heck CouplingSynthesis of 3-(2-(diethoxymethyl)phenyl)propanal nih.govacs.org

Enantioselective and Diastereoselective Transformations

The acetal-protected aldehyde group in this compound makes it a valuable precursor in stereoselective synthesis, where precise control over the three-dimensional arrangement of atoms is crucial. This is particularly important in the synthesis of chiral molecules for pharmaceuticals.

One significant application is in the rhodium-catalyzed enantioselective hydrofunctionalization of alkynes. This strategy has been employed to produce enantioenriched 1,4-benzodiazepines and 1,4-benzoxazepines, which are important scaffolds in medicinal chemistry. nih.govacs.org In these syntheses, derivatives made from related isomers like 2-(diethoxymethyl)benzaldehyde (B21252) serve as key starting materials that undergo asymmetric cyclization. nih.govacs.org

The compound also plays a role in the synthesis of P-chiral ligands, which are vital for asymmetric metal catalysis. Research has demonstrated a chemo-enzymatic route to produce triaryl P-chiral phosphine (B1218219) oxides. In this process, a related isomer, bis(2-(diethoxymethyl)phenyl)(phenyl)phosphane, is synthesized as a precursor. liverpool.ac.uk This precursor is then transformed into a pro-chiral phosphine oxide, which can be resolved enzymatically to yield a product with high enantiomeric excess. liverpool.ac.uk Furthermore, this compound is utilized in the stereoselective synthesis of complex molecules like (+/-)-martinellic acid, where it serves as a starting point for domino reactions that construct substituted tetrahydroquinolines. researchgate.netresearchgate.net

An example of its use in building complex chiral structures is the reaction of this compound with (S)-N-(3-aminopropyl)-2-pipecoline. tesisenred.net This reaction forms an intermediate imine, which is then reduced stereoselectively, demonstrating how the benzaldehyde (B42025) derivative can be incorporated into chiral frameworks. tesisenred.net

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved selectivity, and scalability. cardiff.ac.ukrsc.org These benefits are particularly relevant for handling hazardous reagents or highly exothermic reactions, making them ideal for modern organic synthesis.

The integration of this compound and its derivatives into continuous flow systems is an emerging area of research. For example, the synthesis of key intermediates for drugs like rimonabant (B1662492) and efaproxiral (B1662174) has been successfully demonstrated using a continuous flow microreactor. tesisenred.net While this specific example may not directly use the 4-isomer, it highlights the applicability of acetal-protected benzaldehydes in such systems. The small diffusion distances and high surface-area-to-volume ratio in microreactors can lead to dramatically increased selectivity and reaction rates, sometimes reducing reaction times from hours to seconds. cardiff.ac.uk

Metal-catalyzed reactions, such as cross-couplings, which are often used to functionalize derivatives of this compound, have been extensively studied in microreactors. cardiff.ac.uk For instance, copper-tube flow reactors have been used for Sonogashira couplings without the need for a palladium co-catalyst, showcasing a significant process improvement. cardiff.ac.uk The inherent safety of flow chemistry also allows for the use of energetic reagents like azides or toxic gases like carbon monoxide with greater control, expanding the synthetic possibilities for derivatives of this compound. cardiff.ac.uk

Integration in Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and rapid discovery of new molecules. This compound is well-suited for these platforms due to its stability and predictable reactivity as a protected aldehyde.

A notable application is in the automated discovery of porous organic cages. rsc.org In this work, this compound was used as a key building block in a Wittig-type reaction to form larger aldehydic components. rsc.org These components were then used in automated processes to rapidly synthesize and test a variety of cage structures. The acetal (B89532) group serves to protect the aldehyde during the initial coupling steps, and is then easily removed in a subsequent step to allow for the final cage-forming imine condensation. rsc.org

The use of this compound in solid-phase synthesis is another area where automation is impactful. ox.ac.uk Solid-phase synthesis, famously developed by Merrifield, allows for the easy separation of products from reagents by anchoring the substrate to a polymer resin. This methodology is highly amenable to automation. ox.ac.uk Research into creating conjugated oligomers, such as oligo-para-phenylenevinylenes (OPVs), on a solid support has utilized monomers derived from terephthaldehyde monodiethyl acetal (an alternative name for this compound). ox.ac.uk This approach streamlines the synthesis of materials with interesting electronic and optical properties. ox.ac.uk A patent also describes methods for processing chemical compounds with reactive functional groups, including this compound, in the context of automated synthesis on solid supports. google.com

Exploration of New Biological and Material Science Applications

The unique structure of this compound makes it a valuable starting material for creating novel compounds with advanced functions in both material science and biology.

In material science, it is a key precursor for π-conjugated systems, which are of interest for their electronic and optical properties. ox.ac.uk It has been used in the synthesis of oligo-para-phenylenevinylenes (OPVs), which are investigated for applications in electronics. ox.ac.uk It is also employed in the one-pot synthesis of terpyridinebenzaldehyde isomers. researchgate.net Terpyridines are powerful ligands that can complex with metals to form supramolecular polymers with applications as electrochromic materials, which can change color in response to an electric current. researchgate.net Additionally, it has been used to create novel π-conjugated systems based on pyrimidine (B1678525) N-oxides. nsf.gov

In the realm of medicinal chemistry, this compound is a building block for molecules with potential therapeutic activity. It is a starting material in the synthesis of non-symmetrical tetraamines that act as inhibitors of the CXCR4 receptor. mdpi.com The CXCR4 receptor is implicated in cancer progression, making these inhibitors potential anticancer agents. mdpi.com The synthesis involves a multi-step process where the benzaldehyde derivative is reacted with a diamine, reduced, and then deprotected to yield an aldehyde intermediate that is further elaborated into the final tetraamine (B13775644) structure. mdpi.com The compound is also a precursor in the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate for compounds with potential anti-tumor activity. atlantis-press.com

The table below highlights some of the novel applications being explored.

FieldApplicationSpecific Compound/SystemReference
Material ScienceConjugated PolymersOligo-para-phenylenevinylenes (OPVs) ox.ac.uk
Material ScienceSupramolecular PolymersTerpyridinebenzaldehyde Isomers researchgate.net
Material Scienceπ-Conjugated SystemsPyrimidine N-Oxide Derivatives nsf.gov
Medicinal ChemistryAnticancer AgentsNon-symmetrical CXCR4 Inhibitors mdpi.com
Medicinal ChemistryAntitumor Intermediates4-(pyrrolidin-1-ylmethyl)benzaldehyde atlantis-press.com

Conclusion

Impact on Modern Organic Synthesis and Interdisciplinary Research

The utility of 4-(Diethoxymethyl)benzaldehyde exemplifies the power of protecting group strategies in modern organic synthesis. This approach simplifies the synthesis of complex target molecules by allowing chemists to control the reactivity of different sites within a molecule. The impact of such building blocks extends beyond traditional organic chemistry into interdisciplinary fields. In materials science, it aids in the design of novel polymers and functional materials. solubilityofthings.com In medicinal chemistry, it is instrumental in constructing complex molecular frameworks for drug discovery, such as in the development of advanced drug delivery systems. solubilityofthings.com Therefore, this compound is not merely a reagent but a tool that empowers innovation across a spectrum of scientific research.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Diethoxymethyl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.